molecular formula C5H10N2O2 B1294817 2,4-Pentanedione dioxime CAS No. 2157-56-4

2,4-Pentanedione dioxime

Cat. No. B1294817
CAS RN: 2157-56-4
M. Wt: 130.15 g/mol
InChI Key: WBRYLZHYOFBTPD-PEPZGXQESA-N
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Description

2,4-Pentanedione dioxime, also known as N-(4-hydroxyiminopentan-2-ylidene)hydroxylamine or Acetylacetone dioxime, is a chemical compound with the molecular formula C5H10N2O2 . It has a molecular weight of 130.15 g/mol . The compound is a solid at room temperature .


Synthesis Analysis

A novel oxime, Isonitroso 4-Methyl-2-pentanone (HIMP) has been synthesized by the reaction of n-pentyl nitrite with 4-Methyl-2-pentanone under acidic conditions. The subsequent treatment of HIMP with NH2OH.HCl gives 4-Methyl-2,3-pentanedione dioxime (H2MPDDO) .


Molecular Structure Analysis

The IUPAC name of this compound is N-(4-hydroxyiminopentan-2-ylidene)hydroxylamine . The InChI representation is InChI=1S/C5H10N2O2/c1-4(6-8)3-5(2)7-9/h8-9H,3H2,1-2H3 . The Canonical SMILES representation is CC(=NO)CC(=NO)C .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 130.15 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 2 . The Exact Mass is 130.074227566 g/mol . The Topological Polar Surface Area is 65.2 Ų . The compound is a solid at room temperature .

Scientific Research Applications

Polymerization Initiator

A study by Durand et al. (2000) examines the polymerization of acrylamide in water initiated by a horseradish peroxidase-catalyzed redox system, which utilizes 2,4-pentanedione as the reductant. This process highlights the potential of 2,4-pentanedione in enzyme-mediated polymerization, offering insights into optimizing polymerization conditions through understanding the reaction mechanism involved (Durand, Lalot, Brigodiot, & Maréchal, 2000).

Ligands for Photoactive Supramolecular Assemblies

Olivier, Harrowfield, and Ziessel (2011) discuss the synthesis of 3-substituted 2,4-pentadionates as ligands, which play a crucial role in the construction of photoactive supramolecular assemblies. These assemblies are significant for their potential applications in energy and electron transfer processes, demonstrating the versatility of 2,4-pentanedione derivatives in supramolecular chemistry (Olivier, Harrowfield, & Ziessel, 2011).

Spectrophotometric Determination

Garole and Sawant (2005) have proposed a method using 4-methyl 2,3-pentanedione dioxime for the extraction and spectrophotometric determination of nickel. This method underscores the compound's utility in analytical chemistry, particularly in the sensitive and accurate detection of metal ions (Garole & Sawant, 2005).

Ultrasonic Sonochemistry

Research by Yuanping Jie (2005) explores the synthesis of 1,2-dioxane derivatives under ultrasonic irradiation, using 2,4-pentanedione and demonstrating the catalytic effect of ultrasound on chemical reactions. This study provides a foundation for further exploration into sonocatalysis and its implications for chemical synthesis (Jie, 2005).

Gas-Phase Reactions with OH Radicals

The work by Messaadia et al. (2015) presents the UV–visible spectra and gas-phase rate coefficients for the reaction of 2,4-pentanedione with OH radicals. This research is crucial for understanding the atmospheric chemistry of 2,4-pentanedione and its potential environmental impacts, providing key data on its reaction kinetics and tropospheric lifetimes (Messaadia, Dib, Ferhati, & Chakir, 2015).

Safety and Hazards

When handling 2,4-Pentanedione dioxime, personal protective equipment should be worn. Contact with skin, eyes, and clothing should be avoided. Inhalation of vapors or spray mist should be prevented. The compound should not be ingested. Smoking should be avoided. The compound should be kept away from heat and sources of ignition. It should only be used in well-ventilated areas .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,4-Pentanedione dioxime can be achieved through a multi-step reaction pathway starting from readily available starting materials.", "Starting Materials": [ "Acetone", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Acetone is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form acetoxime.", "Step 2: Acetoxime is then reacted with hydrochloric acid to form 2-hydroxy-2-methylpropanenitrile.", "Step 3: 2-hydroxy-2-methylpropanenitrile is then reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form 2,4-Pentanedione dioxime.", "Step 4: The final product is purified by recrystallization from ethanol." ] }

CAS RN

2157-56-4

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

(NZ)-N-[(4Z)-4-hydroxyiminopentan-2-ylidene]hydroxylamine

InChI

InChI=1S/C5H10N2O2/c1-4(6-8)3-5(2)7-9/h8-9H,3H2,1-2H3/b6-4-,7-5-

InChI Key

WBRYLZHYOFBTPD-PEPZGXQESA-N

Isomeric SMILES

C/C(=N/O)/C/C(=N\O)/C

SMILES

CC(=NO)CC(=NO)C

Canonical SMILES

CC(=NO)CC(=NO)C

Other CAS RN

2157-56-4

physical_description

Solid;  [Alfa Aesar MSDS]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the pKa value of 2,4-Pentanedione dioxime and how does its structure influence its acid-base properties?

A1: The pKa value (first dissociation constant) of this compound (AADO) is 10.50 at a constant ionic strength (μ = 0.12). [] This indicates that AADO is a relatively weak acid. The structure of AADO, specifically the presence of the oxime groups (-C=NOH), influences its acidity. The oxime group can donate a proton, leading to the formation of the corresponding conjugate base. The electron-withdrawing nature of the carbonyl group adjacent to the oxime group in AADO can stabilize the negative charge on the conjugate base, thus increasing the acidity compared to a simple oxime.

Q2: How does the UV spectrum of bis-benzoylacetone dioximato-copper(II) change in the presence of acids and bases, and what does this reveal about the complex's structure?

A2: The UV spectrum of bis-benzoylacetone dioximato-copper(II) [Cu-(BADO)2; BADO = oxidized BADO] is significantly affected by the addition of acids like HCl or bases like triethylamine (TEA). [] This is attributed to the acid-base properties of the nitroso and oxime groups present in the complex. The spectral changes observed upon acid or base addition provide further evidence for the presence of both a nitroso group and hydrogen bonds within the Cu-(BADO*)2 complex. These findings highlight the dynamic nature of the complex and its sensitivity to changes in pH.

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